异硫氰酸四甲基罗丹明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

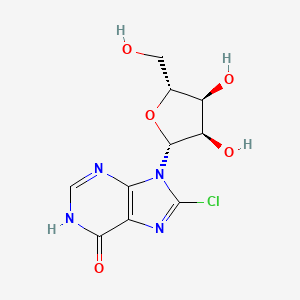

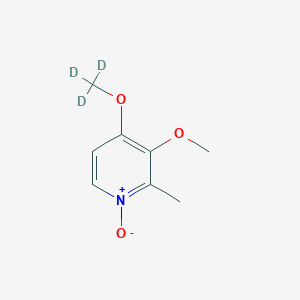

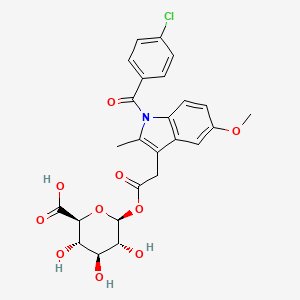

Tetramethylrhodamine isothiocyanate (TRITC) is an amine-reactive derivative of rhodamine. It is used as a fluorescent label for antibodies and other probes . It consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group . TRITC is a red-fluorescing marker and can be tracked through fluorescence microscopy .

Synthesis Analysis

TRITC is commonly conjugated to antibodies and proteins for cellular imaging applications . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .Molecular Structure Analysis

TRITC consists of a base tetramethylrhodamine molecule functionalized with an isothiocyanate reactive group at one of two hydrogen atoms on the bottom ring of the structure . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH .Chemical Reactions Analysis

The amine-reactive TRITC can be used to create bright red-orange fluorescent bioconjugates with excitation/emission maxima ∼555/580 nm . The isothiocyanate group reacts with nucleophilic substituents (e.g., amino, hydroxyl, thiol) of biomolecules, providing the means of attaching a fluorescent label .Physical and Chemical Properties Analysis

TRITC is soluble in water, ethanol, and acetone . It has maximum absorption and emission wavelengths of 540-546 nm in methanol . TRITC dissolves completely in DMSO at a rapid rate .科学研究应用

免疫化学应用:TMR 异构体 R 和 G 用于微生物学和免疫化学程序。研究发现,异构体 R 在免疫化学工作中比 G 更有效,使其对于理解这些试剂的荧光染色和免疫化学活性很有价值(Kramer, Klapper, & Miller, 1968)。

细胞研究:TMR 标记的 α-肌动蛋白已被纳入活的成纤维细胞中,证明了其在研究哺乳动物细胞中蛋白质和结构的动态特性的效用(Feramisco, 1979)。

单分子测量:TMR 二聚体的光学行为已在单分子水平上得到研究,证明了其在理解多色团系统中的激子动力学方面的应用(Hernando 等,2003)。

荧光探针的开发:TMR 衍生物已被开发为特定应用的荧光探针,例如吞噬体内次氯酸生成的实时成像(Kenmoku 等,2007)。

淋巴细胞活化研究:TMR 已被用来标记淋巴细胞,促进了免疫学中细胞反应的早期检测(Nairn 等,1979)。

蛋白质偶联:免疫球蛋白与 TMR 的偶联已被研究,突出了其在为研究目的标记抗体中的作用(Bergquist & Nilsson, 1974)。

作用机制

安全和危害

未来方向

TRITC has been used extensively to label protein conjugates such as phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence . For brighter conjugates and higher photostability, alternatives such as Alexa Fluor 555 dye are being explored . This work presents a first step to a more challenging project devoted to the development of integrated multiscale approaches and protocols for studying optical properties of fluoroprobes embedded in biological systems and/or encapsulated in nanoparticles of technological interest .

属性

IUPAC Name |

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSMXGVMUDVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910299 |

Source

|

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71639-08-2, 107347-53-5 |

Source

|

| Record name | NSC243811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B1140434.png)

![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)